
beta-Alanine, N-ethyl-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-ethyl-N-nitroso-: is an organic compound with the chemical formula C₅H₁₀N₂O₃ It is a derivative of beta-alanine, where the amino group is substituted with an ethyl and a nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-ethyl-N-nitroso- typically involves the reaction of beta-alanine with ethylamine and nitrous acid. The reaction conditions are carefully controlled to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Beta-alanine, ethylamine, and nitrous acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a low temperature to prevent the decomposition of nitrous acid.
Procedure: Beta-alanine is first reacted with ethylamine to form N-ethyl-beta-alanine. This intermediate is then treated with nitrous acid to introduce the nitroso group, resulting in the formation of beta-Alanine, N-ethyl-N-nitroso-.
Industrial Production Methods: Industrial production of beta-Alanine, N-ethyl-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Alanine, N-ethyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives of beta-Alanine, N-ethyl-N-nitroso-.
Reduction Products: Amine derivatives of beta-Alanine, N-ethyl-N-nitroso-.
Substitution Products: Alkyl or aryl-substituted derivatives of beta-Alanine, N-ethyl-N-nitroso-.
Applications De Recherche Scientifique
Beta-Alanine, N-ethyl-N-nitroso- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of beta-Alanine, N-ethyl-N-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can influence cellular processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Beta-Alanine, N-methyl-N-nitroso-
- Beta-Alanine, N-propyl-N-nitroso-
- Beta-Alanine, N-butyl-N-nitroso-
Comparison: Beta-Alanine, N-ethyl-N-nitroso- is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a compound of particular interest for further research and applications.
Propriétés
Numéro CAS |
10478-55-4 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
3-[ethyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-2-7(6-10)4-3-5(8)9/h2-4H2,1H3,(H,8,9) |
Clé InChI |
QPUFJFOCZODIMS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



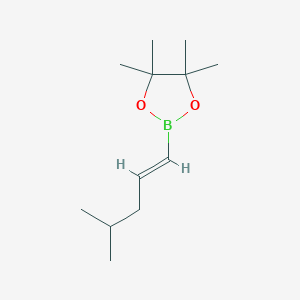

![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
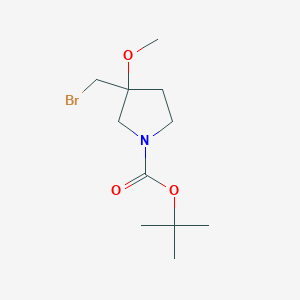
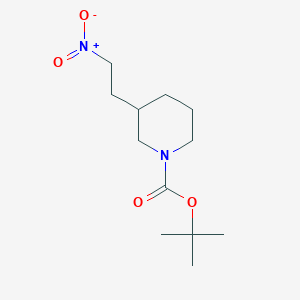
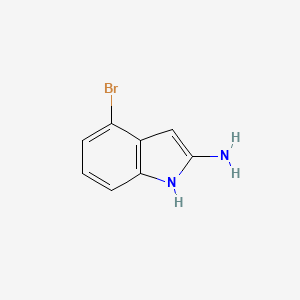
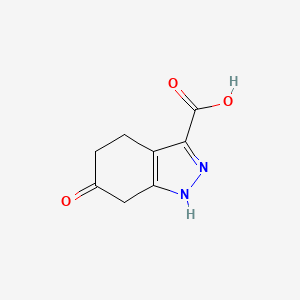

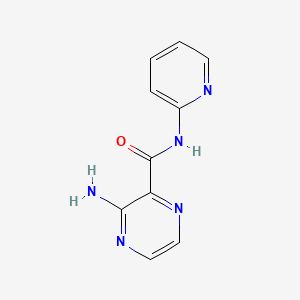

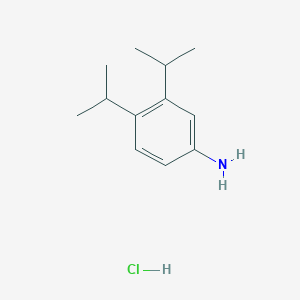
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
